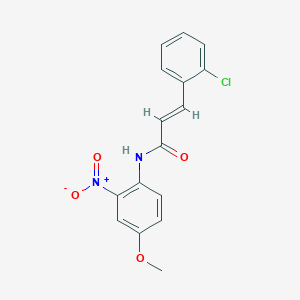![molecular formula C15H19BrN2O B3846428 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole](/img/structure/B3846428.png)
1-[6-(2-bromophenoxy)hexyl]-1H-imidazole
Descripción general
Descripción
1-[6-(2-bromophenoxy)hexyl]-1H-imidazole, also known as BPHI, is a synthetic compound that belongs to the class of imidazole derivatives. It is widely used in scientific research for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole involves its interaction with specific molecular targets in cells, including enzymes, receptors, and signaling pathways. 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole has been shown to bind to the active site of enzymes such as cyclooxygenase-2 (COX-2) and inhibit their activity, leading to the suppression of inflammation. 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole also interacts with G protein-coupled receptors (GPCRs) such as GPR55 and modulates their signaling, resulting in the regulation of cellular processes such as cell proliferation and migration. Additionally, 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole activates intracellular signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
1-[6-(2-bromophenoxy)hexyl]-1H-imidazole exerts various biochemical and physiological effects on cells and tissues, depending on the concentration and duration of exposure. At low concentrations, 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole has been shown to have anti-inflammatory and antioxidant effects, while at high concentrations, it can induce cytotoxicity and apoptosis. 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole has also been reported to modulate the expression and activity of various proteins involved in cellular processes such as angiogenesis, apoptosis, and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[6-(2-bromophenoxy)hexyl]-1H-imidazole has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole is also commercially available and can be easily synthesized using standard laboratory techniques. However, 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole has some limitations, including its relatively low potency compared to other compounds and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are required for the safe and effective use of 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole, including the identification of its molecular targets and the elucidation of its signaling pathways. Further studies are needed to investigate the potential therapeutic applications of 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole in various diseases, including cancer, inflammation, and cardiovascular disorders. Additionally, the development of more potent and selective 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole derivatives may enhance its efficacy and reduce its toxicity, leading to the development of novel therapeutic agents for clinical use.
Conclusion
In conclusion, 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole may provide valuable insights into its therapeutic potential and lead to the development of novel therapeutic agents for clinical use.
Aplicaciones Científicas De Investigación
1-[6-(2-bromophenoxy)hexyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer research, 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole has been demonstrated to suppress the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In cardiovascular research, 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole has been reported to improve myocardial function and reduce myocardial infarction size by activating the PI3K/Akt pathway.
Propiedades
IUPAC Name |
1-[6-(2-bromophenoxy)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O/c16-14-7-3-4-8-15(14)19-12-6-2-1-5-10-18-11-9-17-13-18/h3-4,7-9,11,13H,1-2,5-6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKZIQIPQLGYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCN2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-{[(3-methoxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3846346.png)
![1-[5-(4-bromophenoxy)pentyl]-1H-imidazole](/img/structure/B3846347.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B3846354.png)
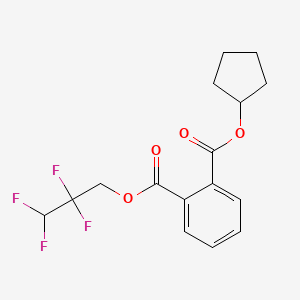
![[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol](/img/structure/B3846365.png)
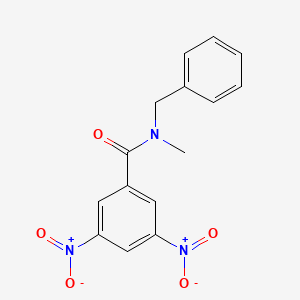
![3-[4-(2,6-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846394.png)
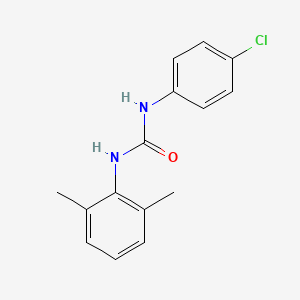
![2,2-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3846412.png)
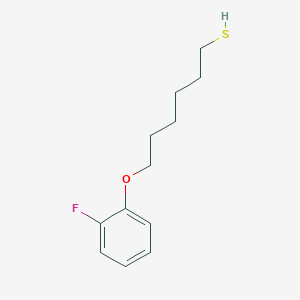
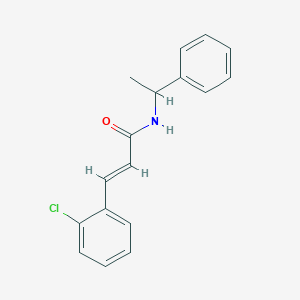
![4-oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]-2-butenoic acid](/img/structure/B3846432.png)
![1-[3-(isopropylthio)propoxy]-2,4-dimethylbenzene](/img/structure/B3846442.png)
